2-Chloro-1,3-benzothiazole-6-carboxylic acid
Overview
Description
2-Chloro-1,3-benzothiazole-6-carboxylic acid is an organic compound with the molecular formula C8H4ClNO2S. It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its yellow powder form and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with an appropriate acid chloride under controlled conditions to form the desired benzothiazole derivative . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions and to maintain the stability of the compound .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. These methods often include the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Chloro-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiols or other reduced forms.
Condensation Reactions: It can participate in condensation reactions with aldehydes, ketones, or acids to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-Chloro-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . By targeting these enzymes, the compound can effectively inhibit bacterial growth and proliferation.
Comparison with Similar Compounds
2-Chloro-1,3-benzothiazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. Similar compounds include:
2-Chloro-6-methylbenzothiazole: Differing by the presence of a methyl group instead of a carboxylic acid group.
Ethyl 2-chloro-6-benzothiazolecarboxylate: An ester derivative with an ethyl group replacing the hydrogen in the carboxylic acid group.
These similar compounds share the benzothiazole core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKWSXVXQRGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594309 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-95-6 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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